molecular formula CH2MgO3 B081166 Magnesium carbonate CAS No. 13717-00-5

Magnesium carbonate

Cat. No. B081166
Key on ui cas rn: 13717-00-5
M. Wt: 86.33 g/mol
InChI Key: XNEYCQMMVLAXTN-UHFFFAOYSA-N
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Patent
US08152895B2

Procedure details

In one embodiment, the invention relates to a process of producing magnesium metal in which the sodium hydroxide used as a reactant in an initial step of the process is recovered in a later step of the process and recycled. For example, steps 5-7 in FIGS. 1-4 illustrate this use and recovery of sodium hydroxide. The process comprises: (a) reacting a magnesium silicate with sodium hydroxide to produce magnesium hydroxide; (b) reacting the magnesium hydroxide with sodium bicarbonate to produce magnesium carbonate and sodium carbonate; (c) reacting the magnesium carbonate in one or more reactions to produce magnesium metal; (d) reacting the sodium carbonate with a metal hydroxide to produce sodium hydroxide; and (e) recycling the sodium hydroxide from step (d) into step (a). In one embodiment the metal hydroxide of step (d) is calcium hydroxide.
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Mg+2:2].[OH-].[C:4](=[O:7])([OH:6])[O-:5].[Na+:8]>>[C:4](=[O:5])([O-:7])[O-:6].[Mg+2:2].[C:4](=[O:5])([O-:7])[O-:6].[Na+:8].[Na+:8] |f:0.1.2,3.4,5.6,7.8.9|

Inputs

Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Mg+2]
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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